molecular formula C24H25N5O B5968337 phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol

phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B5968337
M. Wt: 399.5 g/mol
InChI Key: IHHMQIGBXSOUJO-UHFFFAOYSA-N
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Description

Phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol, commonly known as QM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of QM is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. QM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. QM has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
QM has been shown to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. QM has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of QM is its versatility in terms of its potential applications in medicinal chemistry. QM can be modified to target specific cells and tissues, making it a promising candidate for drug delivery systems. However, one of the limitations of QM is its potential toxicity, which needs to be carefully evaluated in future studies.

Future Directions

There are several future directions for research on QM. One area of interest is the development of QM-based drug delivery systems for the treatment of various diseases. Another area of interest is the investigation of QM's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to evaluate the safety and toxicity of QM and its derivatives.

Synthesis Methods

The synthesis of QM involves a multi-step process that starts with the reaction of 8-quinolinylmethanol with piperidine to form 1-(8-quinolinylmethyl)-4-piperidinol. This intermediate is then reacted with sodium azide and copper sulfate to form the corresponding azide, which is then reduced with sodium borohydride to yield the triazole product, QM.

Scientific Research Applications

QM has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. QM has also been investigated for its potential as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

phenyl-[1-[1-(quinolin-8-ylmethyl)piperidin-4-yl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O/c30-24(19-6-2-1-3-7-19)22-17-29(27-26-22)21-11-14-28(15-12-21)16-20-9-4-8-18-10-5-13-25-23(18)20/h1-10,13,17,21,24,30H,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHMQIGBXSOUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=C(N=N2)C(C3=CC=CC=C3)O)CC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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